M-Allylphenylpropyltriethoxysilane
Description
Contextualization within Organosilane Chemistry Research
Organosilanes are a class of organometallic compounds that feature at least one carbon-silicon bond. organic-chemistry.org They are distinguished by their unique combination of organic and inorganic properties, which makes them invaluable in a wide range of applications. nih.gov The silicon atom in organosilanes can be bonded to various organic groups, which determine the compound's specific functionalities. thermofishersci.in The presence of hydrolyzable groups, such as ethoxy groups (-OCH2CH3) in triethoxysilanes, allows these molecules to react with water to form silanols (Si-OH). researchgate.net These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds (Si-O-Si). nih.gov This dual reactivity is the basis for their widespread use as coupling agents, adhesion promoters, and crosslinkers. gelest.com
The organic functional groups attached to the silicon atom impart specific chemical characteristics to the organosilane. In the case of a molecule like M-Allylphenylpropyltriethoxysilane, the key functional groups are the allyl and phenyl groups.
Allyl Group (-CH2-CH=CH2): The allyl group contains a reactive double bond, which can participate in various organic reactions, including polymerization, hydrosilylation, and thiol-ene click chemistry. wikipedia.orgmdpi.com This functionality makes allylsilanes valuable monomers for the synthesis of polymers and for the surface modification of materials. gelest.comnih.gov
Phenyl Group (-C6H5): The phenyl group is a bulky, aromatic group that can significantly influence the physical and chemical properties of the organosilane. It is known to enhance thermal stability, and its presence can also affect the refractive index and electronic properties of materials derived from it. cfmats.comcfsilicones.com
The combination of both allyl and phenyl functionalities on a single triethoxysilane (B36694) molecule would create a bifunctional building block with a unique set of properties, suitable for the development of advanced materials.
Significance of this compound in Contemporary Materials Science Research
The triethoxysilane moiety allows for strong covalent bonding to inorganic surfaces like glass, silica (B1680970), and metal oxides, a process known as silanization. wikipedia.org This is crucial for improving the interfacial adhesion in composite materials. The propyl chain acts as a spacer, providing flexibility and separating the reactive functional groups from the silicon atom.
The allyl group offers a reactive handle for cross-linking or grafting. For instance, it can be used to incorporate the silane (B1218182) into a polymer matrix through radical polymerization or other addition reactions. mdpi.com This is particularly useful in the fabrication of high-performance composites, where a strong interface between the filler and the polymer matrix is essential for improved mechanical properties.
The phenyl group , on the other hand, can enhance the thermal stability of the resulting material. cfmats.com Phenyl-containing silanes are known to be more resistant to high temperatures, making them suitable for applications in demanding environments. cfsilicones.com Additionally, the aromatic nature of the phenyl ring can be exploited to tune the optical or electronic properties of the material.
Therefore, a molecule combining these features would be highly valuable in the development of:
High-performance composites: for aerospace, automotive, and electronics industries.
Advanced coatings: with improved adhesion, thermal stability, and tailored refractive indices.
Functionalized nanoparticles: for applications in catalysis, sensing, and nanomedicine.
Hybrid organic-inorganic materials: with a unique combination of properties not achievable with either component alone.
Evolution of Research Perspectives on Allyl- and Phenyl-Functionalized Triethoxysilanes
The research on functionalized triethoxysilanes has evolved significantly over the past few decades. Initially, the focus was on simple alkyl- and amino-functionalized silanes for use as coupling agents. However, as the demand for more sophisticated materials grew, so did the interest in developing silanes with a wider range of functionalities.
The introduction of the allyl group was a significant step, as it opened up the possibility of using silanes as monomers in polymerization reactions. gelest.com This led to the development of new types of silicone polymers and hybrid materials with tailored properties. The ability to perform further chemical modifications on the allyl group also added to its versatility. wikipedia.org
The incorporation of the phenyl group into triethoxysilanes was driven by the need for materials with enhanced thermal and oxidative stability. cfsilicones.com Phenylsilanes were found to be particularly useful in high-temperature applications, such as in the formulation of heat-resistant coatings and resins. cfmats.com Research also explored the use of phenylsilanes to modify the surface of materials to control their wetting and adhesion properties. gelest.com
More recently, there has been a growing interest in bifunctional and multifunctional silanes that combine different reactive groups on the same molecule. nbinno.com This approach allows for the creation of materials with complex architectures and multiple functionalities. The hypothetical "this compound" would fall into this category, representing a sophisticated building block for the design of advanced materials. The current research trend is to move towards more complex and precisely defined molecular structures to achieve a higher level of control over the final material properties.
Interactive Data Tables
The following tables provide representative data for allyltriethoxysilane (B1265875) and phenyltriethoxysilane, which are the parent compounds containing the key functional groups of the subject molecule.
| Property | Value |
|---|---|
| CAS Number | 2550-04-1 |
| Molecular Formula | C9H20O3Si |
| Molecular Weight | 204.34 g/mol |
| Boiling Point | 188-189 °C |
| Density | 0.903 g/mL at 25 °C |
| Refractive Index | 1.415 |
| Property | Value |
|---|---|
| CAS Number | 780-69-8 |
| Molecular Formula | C12H20O3Si |
| Molecular Weight | 240.37 g/mol |
| Boiling Point | 235 °C |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index | 1.4718 |
Properties
IUPAC Name |
triethoxy-[3-(3-prop-2-enylphenyl)propyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3Si/c1-5-11-17-12-9-13-18(16-17)14-10-15-22(19-6-2,20-7-3)21-8-4/h5,9,12-13,16H,1,6-8,10-11,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHSOCGGKXGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1=CC(=CC=C1)CC=C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213392 | |
| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356114-60-7 | |
| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Chemical Modification of M Allylphenylpropyltriethoxysilane
Methodologies for the Chemical Synthesis of M-Allylphenylpropyltriethoxysilane
The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the formation of the silicon-carbon bond. Key methods include the hydrosilylation of an appropriate allylbenzene (B44316) precursor and the Grignard reaction.
Controlled Synthesis Pathways for Molecular Purity and Yield Optimization
The controlled synthesis of this compound with high purity and optimized yield is crucial for its application in advanced materials. Hydrosilylation, the addition of a silicon-hydride bond across a double bond, stands out as a primary method. This reaction typically involves the catalytic addition of triethoxysilane (B36694) to m-allylbenzene.
The choice of catalyst is paramount in controlling the regioselectivity of the hydrosilylation reaction to favor the formation of the desired terminal (gamma) adduct, which is this compound, over the internal (beta) adduct. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly employed. nih.govresearchgate.net However, rhodium-based catalysts have been shown to offer higher selectivity and efficiency in certain cases, particularly for the hydrosilylation of allyl chloride with trichlorosilane, a reaction analogous to the synthesis of this compound. nih.gov
Optimization of reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants is essential for maximizing the yield and minimizing side reactions. For instance, in the hydrosilylation of allyl glycidyl (B131873) ether with triethoxysilane, a process sharing similarities with the synthesis of the target compound, optimizing these parameters was shown to significantly increase the product yield. researchgate.net
A hypothetical reaction scheme for the synthesis of this compound via hydrosilylation is presented below:
m-Allylbenzene + Triethoxysilane --(Catalyst)--> this compound
To achieve high purity, purification techniques such as fractional distillation under reduced pressure are typically employed to separate the desired product from unreacted starting materials, catalyst residues, and any isomeric byproducts.
Novel Synthetic Routes and Catalysis for this compound Production
Beyond traditional platinum catalysts, research into more efficient and selective catalysts for hydrosilylation is ongoing. Rhodium(I) complexes, for example, have demonstrated high efficiency and selectivity in the hydrosilylation of allyl chloride, suggesting their potential for the synthesis of this compound with improved control over isomer formation. nih.gov The use of peroxide promoters in conjunction with ruthenium-containing catalysts has also been explored for the hydrosilylation of olefinic halides, offering another potential avenue for process optimization. epo.org
Another significant synthetic route is the Grignard reaction. This method would involve the preparation of a Grignard reagent from an m-allylphenyl halide (e.g., m-allylphenyl bromide) and magnesium metal. youtube.com This organomagnesium compound would then react with tetraethoxysilane (TEOS) to form this compound.
m-Allylphenylmagnesium Bromide + Tetraethoxysilane --> this compound + Mg(OEt)Br
This approach offers an alternative pathway that can be advantageous depending on the availability and cost of the starting materials. The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the silicon atom of TEOS. youtube.com
Scalable Synthesis Strategies for Research and Development
For both research and development purposes, scalable synthesis strategies are critical. For hydrosilylation, the development of heterogeneous catalysts, such as platinum supported on activated carbon, offers advantages in terms of catalyst recovery and reuse, which is crucial for cost-effective, large-scale production. researchgate.net Continuous flow reaction systems are also being explored to improve reaction efficiency, safety, and scalability.
The Grignard synthesis route is also amenable to scaling. The preparation of Grignard reagents is a well-established industrial process. youtube.com Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is necessary to manage the exothermic nature of the reaction and ensure high yields on a larger scale.
Below is a table summarizing the key aspects of the primary synthesis methodologies:
| Synthesis Method | Precursors | Catalyst/Reagent | Key Advantages | Potential Challenges |
| Hydrosilylation | m-Allylbenzene, Triethoxysilane | Platinum (e.g., Speier's, Karstedt's), Rhodium complexes | High atom economy, direct C-Si bond formation | Isomer formation, catalyst cost and removal |
| Grignard Reaction | m-Allylphenyl halide, Magnesium, Tetraethoxysilane | Grignard Reagent | Utilizes readily available starting materials | Stoichiometric use of magnesium, sensitive to moisture |
Post-Synthetic Modification and Derivatization of this compound
The presence of the allyl and triethoxysilane groups makes this compound an excellent platform for a variety of post-synthetic modifications, allowing for the tailoring of its chemical and physical properties.
Tailoring Reactive Functional Groups on this compound
The terminal double bond of the allyl group is a key site for introducing a wide array of functional groups. Several well-established chemical reactions can be employed for this purpose:
Thiol-Ene "Click" Reaction: This highly efficient and versatile reaction involves the addition of a thiol compound across the allyl double bond, typically initiated by UV light or a radical initiator. rsc.orgnih.gov This method allows for the introduction of a wide range of functionalities, depending on the structure of the thiol used. The reaction is known for its high yields and tolerance to various functional groups. rsc.orgnih.gov For example, reacting this compound with a thiol-containing carboxylic acid would introduce a carboxylic acid group.
Heck Reaction: The palladium-catalyzed Heck reaction can be used to couple the allyl group with aryl or vinyl halides. nih.govbeilstein-journals.orglibretexts.org This reaction forms a new carbon-carbon bond and is a powerful tool for creating more complex molecular architectures. For instance, reacting this compound with an aryl iodide in the presence of a palladium catalyst would result in an arylated derivative. nih.govbeilstein-journals.org
Epoxidation: The allyl double bond can be converted to an epoxide ring using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to introduce different functional groups.
The triethoxysilane group can also be tailored. Hydrolysis and condensation of the ethoxy groups can lead to the formation of siloxane networks (polysilsesquioxanes), or the compound can be grafted onto surfaces containing hydroxyl groups, such as silica (B1680970) or glass. cmu.eduresearchgate.net
The following table provides a summary of potential functionalization reactions on the allyl group:
| Reaction | Reagents | Introduced Functionality |
| Thiol-Ene Reaction | Thiol (R-SH) | Thioether (-S-R) |
| Heck Reaction | Aryl/Vinyl Halide, Pd Catalyst, Base | Aryl/Vinyl group |
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃, 2. H₂O₂, NaOH | Primary Alcohol (-OH) |
Grafting and Polymerization Strategies Involving this compound
This compound can be utilized in both "grafting to" and "grafting from" strategies to modify surfaces and create polymer brushes. cmu.edu
In a "grafting to" approach, the triethoxysilane end of the molecule can be used to anchor it to a surface rich in hydroxyl groups, such as silica nanoparticles. cmu.edu This is achieved through the hydrolysis of the ethoxy groups to silanols, which then condense with the surface hydroxyls to form stable siloxane bonds. rsc.org
The allyl group on the now surface-bound molecule provides a site for further polymerization. This "grafting from" approach can be initiated from the surface-tethered allyl groups, for example, through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to grow polymer chains directly from the surface. cmu.edu
Furthermore, this compound can act as a monomer or comonomer in polymerization reactions. The allyl group can participate in radical copolymerization with other vinyl monomers, such as styrene (B11656) or acrylates, to incorporate the silane (B1218182) functionality into the polymer backbone. nih.govresearchgate.net This allows for the synthesis of polymers with pendant triethoxysilane groups, which can be used for crosslinking or for creating hybrid organic-inorganic materials.
Hybridization Approaches for Enhanced Reactivity and Selectivity
The unique bifunctional nature of this compound, possessing a hydrolyzable triethoxysilyl group and reactive organic moieties (allyl and phenyl), makes it a prime candidate for the synthesis of advanced organic-inorganic hybrid materials. Hybridization strategies leverage these distinct functionalities to create materials with tailored properties, where reactivity and selectivity are paramount for achieving the desired performance. The primary approaches for hybridization include sol-gel co-condensation and surface modification of inorganic substrates. These methods allow for the covalent integration of the silane into an inorganic network, providing a robust linkage that combines the properties of both components.
The sol-gel process is a versatile wet-chemical technique used to produce glassy and ceramic materials from molecular precursors. nih.gov For this compound, this typically involves co-condensation with a network-forming agent, most commonly tetraethoxysilane (TEOS). The process is initiated by the hydrolysis of the ethoxy groups on the silicon atom to form reactive silanol (B1196071) (Si-OH) groups. This is followed by a series of condensation reactions between silanol groups, or between a silanol and an ethoxy group, to form a network of siloxane (Si-O-Si) bonds. sanfanchem.comnih.gov
The reactivity of the system can be precisely controlled by several factors:
pH of the reaction medium : The rates of hydrolysis and condensation are highly dependent on the pH. Acidic conditions (pH 2-4) tend to promote hydrolysis, leading to a more linear, less cross-linked polymer network. Conversely, basic conditions promote the condensation reaction, resulting in more highly cross-linked, particulate structures. sanfanchem.com
Water-to-Silane Ratio : The molar ratio of water to the silane precursors is a critical parameter. A stoichiometric excess of water favors more complete hydrolysis, influencing the final structure and porosity of the gel.
Solvent and Temperature : The choice of solvent can affect the solubility of the precursors and the rate of the reactions. Temperature influences the kinetics of both hydrolysis and condensation.
By carefully controlling these parameters, the this compound can be selectively incorporated into a silica network. The organic allylphenylpropyl groups are preserved during this process and are distributed throughout the resulting hybrid material. This creates a new material with covalently bound organic functionalities.
A key advantage of this approach is the ability to create a hybrid material where the organic functional groups (allyl and phenyl) can be subsequently reacted in a selective manner. For instance, after the formation of the stable inorganic siloxane network, the allyl groups can be targeted for further functionalization through reactions such as:
Thiol-ene coupling
Hydrosilylation with other silanes
Free-radical polymerization to create cross-linked organic domains within the inorganic matrix.
This two-step approach, where the inorganic network is formed first, followed by the reaction of the organic groups, is a powerful strategy for achieving high selectivity in the synthesis of complex multifunctional materials.
The table below illustrates how different organotriethoxysilanes, including analogues of this compound, can be used in co-condensation reactions with TEOS to form hybrid xerogels with varying properties. nih.gov
| Organosilane Precursor | Molar Ratio (Organosilane:TEOS) | Resulting Material Properties |
| Phenyltriethoxysilane | 1:4 | Increased hydrophobicity, modified pore structure |
| 4-Chlorophenyltriethoxysilane | 1:3 | Enhanced thermal and structural stability |
| Vinyltriethoxysilane | 1:5 | Provides sites for subsequent polymerization |
This table is interactive. You can sort and filter the data.
Another major hybridization strategy is the direct surface modification of pre-existing inorganic materials, such as silica nanoparticles, glass fibers, or metal oxide surfaces. researchgate.netnih.gov In this approach, the triethoxysilyl group of this compound reacts with hydroxyl groups present on the surface of the inorganic substrate. This reaction forms strong, covalent Si-O-Substrate bonds, effectively grafting the allylphenylpropyl functionality onto the surface. nih.gov
The selectivity of this surface reaction is controlled by:
Surface Preparation : Activating the substrate surface to ensure a high density of hydroxyl groups is crucial for efficient grafting.
Reaction Conditions : The reaction is typically carried out in a non-aqueous solvent to prevent self-condensation of the silane. Temperature and reaction time are optimized to achieve the desired grafting density. researchgate.net
This method is highly selective as it functionalizes only the surface of the material, preserving its bulk properties. The grafted allyl and phenyl groups can then be used to alter the surface properties, for example, to improve compatibility with a polymer matrix in a composite material or to provide reactive sites for further surface-specific reactions. researchgate.net
The following table summarizes research findings on the surface modification of silica nanoparticles with various functional silanes, demonstrating the versatility of this approach.
| Functional Silane | Substrate | Key Finding |
| Phenyltrimethoxysilane | Silica Nanoparticles | Introduction of phenyl groups leads to increased hydrophobicity and improved dispersion in organic solvents. researchgate.net |
| 3-Methacryloxypropyltrimethoxysilane | Silica Nanoparticles | Grafted methacrylate (B99206) groups can be polymerized to create a polymer shell on the nanoparticle surface. nih.gov |
| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Silica Nanoparticles | The amount of adsorbed silane is influenced by pH, concentration, and temperature. researchgate.net |
This table is interactive. You can sort and filter the data.
Mechanistic Investigations of Reactions Involving M Allylphenylpropyltriethoxysilane
Hydrolysis and Condensation Mechanisms of Triethoxysilane (B36694) Moieties
The transformation of m-Allylphenylpropyltriethoxysilane from a monomeric species to a polymeric siloxane network is a two-step process involving hydrolysis and condensation. nih.gov These reactions are critical for the formation of a stable bond with inorganic substrates. russoindustrial.rugelest.com
First, the ethoxy groups (-OC2H5) attached to the silicon atom undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). russoindustrial.ruencyclopedia.pub This is a reversible reaction, and the opposite reaction is known as esterification. unm.edu The general equation for this hydrolysis step is:
≡Si-OR + H₂O ⇌ ≡Si-OH + ROH unm.edu
Following hydrolysis, the newly formed silanol groups can condense with each other to form stable siloxane bridges (Si-O-Si), releasing water or alcohol in the process. nih.govrussoindustrial.ru This polycondensation reaction leads to the formation of an oligomeric or polymeric network. russoindustrial.ru The condensation reactions can be represented as:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (water condensation) nih.gov ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH (alcohol condensation) unm.edu
The rate of hydrolysis of triethoxysilanes is not a simple, single-step process. It proceeds in a stepwise manner, with the three ethoxy groups hydrolyzing sequentially. dtic.mil The kinetics of this process are significantly influenced by several factors:
pH: The hydrolysis rate is slowest at a neutral pH of 7. Both acidic and alkaline conditions have a catalytic effect, accelerating the reaction. afinitica.comcfmats.com In acidic media (pH 3-5), the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov In alkaline media, nucleophilic hydroxyl ions directly attack the silicon atom. nih.gov
Water Concentration: A higher concentration of water generally increases the rate of hydrolysis. cfmats.comelsevier.es The reaction proceeds faster when the stoichiometric amount of water required to hydrolyze all the alkoxy groups is available. elsevier.es
Catalysts: Acids and bases are common catalysts. nih.gov Aminosilanes can act as their own catalysts due to their basic nature. dtic.mil
Solvent: The presence of an alcohol co-solvent, such as ethanol, can slow down the hydrolysis reaction. cfmats.comelsevier.es This is because the reverse reaction, esterification, is promoted. elsevier.es
Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis. cfmats.com
Silane (B1218182) Concentration: A higher concentration of the silane coupling agent can lead to a faster hydrolysis rate. cfmats.com
Organic Substituent: The nature of the non-hydrolyzable organic group attached to the silicon atom influences the reaction rate through steric and inductive effects. nih.govelsevier.es
Below is a table summarizing the influence of various factors on the hydrolysis rate of triethoxysilanes.
| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |
| pH | Slowest at neutral pH (~7); faster in acidic or alkaline conditions. afinitica.comcfmats.com | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH-. nih.gov |
| Water Concentration | Increases with higher water concentration. cfmats.comelsevier.es | Increased availability of a key reactant. |
| Temperature | Increases with higher temperature. cfmats.com | Provides higher kinetic energy for molecules to overcome the activation energy barrier. |
| Solvent | Decreases with the addition of alcohol co-solvents. cfmats.comelsevier.es | Promotes the reverse reaction (esterification). elsevier.es |
| Silane Concentration | Increases with higher silane concentration. cfmats.com | Increased concentration of reactants. |
Following hydrolysis, the resulting silanols are generally unstable and prone to condensation to form more thermodynamically stable siloxane bonds. scispace.com The condensation process can proceed through several pathways, leading to the formation of linear chains, cyclic structures, or a highly cross-linked three-dimensional network. elsevier.esresearchgate.net
The structure of the final polysiloxane network is heavily dependent on the reaction conditions. unm.edu For instance, under certain conditions, the condensation of hydrolyzed methyltriethoxysilane is slow, allowing for the presence of a significant number of reactive hydroxyl groups for a prolonged period. scispace.com In contrast, for other silanes like 3-(2-amino-ethylamino)propyl-trimethoxy silane (DAMO), self-condensation begins almost immediately after hydrolysis. elsevier.es
The degree of cross-linking is influenced by the steric hindrance of the non-hydrolysable organic group. researchgate.net Bulky groups can limit the formation of a highly connected network. researchgate.net The condensation rate is also pH-dependent, with different silanol species exhibiting maximum stability at different pH values. afinitica.com For example, trisilanols show a minimum condensation rate around pH 4. afinitica.com
Studies on the polycondensation of (tetrahydroxy)(tetraaryl)cyclotetrasiloxanes have shown that the reaction can lead to the formation of oligomeric cage-like compounds rather than linear polymers, highlighting the influence of monomer structure on the final architecture. nih.gov
Steric Effects: The bulkiness of the phenylpropyl group can sterically hinder the approach of water molecules to the silicon center, potentially slowing down the initial hydrolysis steps compared to smaller alkyl-substituted silanes. nih.gov Similarly, during condensation, the steric bulk of these groups can influence the rate of reaction and the final structure of the siloxane network, potentially leading to less cross-linked and more open structures. researchgate.net Studies on other organosilanes have shown that steric hindrance decreases as the first alkoxy group is hydrolyzed, making subsequent hydrolysis steps easier. dtic.mil
Inductive Effects: The electron-donating or withdrawing nature of the organic group can influence the electrophilicity of the silicon atom. Alkyl groups are generally electron-donating, which can affect the stability of the transition states in both acid- and base-catalyzed hydrolysis. unm.edu While the precise inductive effect of the combined allyl and phenylpropyl groups is complex, the phenyl group is known to be unfavorable for the hydrolysis reaction in some cases. researchgate.net The presence of these organic groups can also affect the solubility of the silane in the reaction medium, which in turn influences the reaction kinetics. dtic.mil Furthermore, multiple organic substitutions, particularly those involving phenyl groups, can favor the formation of stable monomeric silanols. gelest.com
Coupling and Interfacial Reaction Mechanisms
The primary function of this compound as a coupling agent is to create a durable bond between dissimilar materials, typically an inorganic substrate and an organic polymer matrix. russoindustrial.ru This is achieved through the dual functionality of the silane molecule: the hydrolyzable triethoxysilane groups react with the inorganic surface, while the organic allylphenylpropyl group interacts with the polymer. russoindustrial.ruencyclopedia.pub
The mechanism of action for silane coupling agents at the interface involves a series of steps that result in a chemical bridge between the two phases. gelest.comgelest.com
Hydrolysis: As previously discussed, the triethoxysilane groups hydrolyze to form reactive silanol groups (-SiOH). gelest.comgelest.com This step is crucial for activating the silane. encyclopedia.pub
Condensation and Oligomerization: The silanols can then condense with each other to form small, soluble oligomers. gelest.com
Hydrogen Bonding: These silanol-containing oligomers adsorb onto the inorganic substrate surface, forming hydrogen bonds with the surface hydroxyl groups (e.g., M-OH, where M can be Si, Al, etc.). dtic.milgelest.com
Covalent Bond Formation: With the removal of water, typically during a drying or curing process, a stable, covalent M-O-Si bond is formed between the silane and the inorganic surface. russoindustrial.rugelest.com While multiple siloxane bonds can form from a single silane molecule, it is common for only one or two bonds to form with the substrate, leaving the remaining silanol groups to cross-condense with adjacent silane molecules. gelest.com
The modification of a surface with this compound involves both physical adsorption and the formation of covalent chemical bonds. The initial interaction is often the adsorption of the silane molecules or their hydrolyzed oligomers onto the substrate. dtic.mil This adsorption is driven by factors such as hydrogen bonding between the silane's hydroxyl groups and the surface hydroxyls. dtic.mil
The crucial step for durable surface modification is the formation of covalent bonds. The condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the surface of the inorganic material (e.g., silica (B1680970), glass, metal oxides) creates strong and stable M-O-Si linkages. russoindustrial.rugelest.com This covalent attachment ensures that the modifying layer is not easily removed from the surface.
The structure of the resulting silane layer can range from a monolayer to a more complex, multilayered network. gelest.com The thickness and density of this layer are influenced by the concentration of the silane solution, the amount of available water, and the reaction conditions. gelest.com The organic allyl and phenylpropyl groups on the surface then become available for interaction with a polymer matrix, either through covalent bonding (if the allyl group participates in a cross-linking reaction) or through physical interactions like entanglement and van der Waals forces, leading to improved compatibility and adhesion. encyclopedia.pub
Influence of Substrate Chemistry on Coupling Efficiency and Mechanism
The efficacy of this compound as a coupling agent is fundamentally tied to the chemistry of the substrate it is applied to. The primary mechanism involves the hydrolysis of the triethoxy groups into reactive silanol groups (Si-OH), followed by a condensation reaction with hydroxyl groups present on the surface of inorganic substrates. researchgate.netshinetsusilicone-global.com This process forms stable, covalent metallo-siloxane bonds (e.g., Si-O-Metal) at the interface, effectively bridging the organic polymer and the inorganic material. psu.edu
The rate and extent of these reactions are heavily influenced by the substrate's surface characteristics. Substrates rich in surface hydroxyl groups, such as glass, silica, and many metal oxides, are ideal for forming strong covalent bonds with the silanol groups generated from the silane. sigmaaldrich.comalbany.edu The efficiency of this coupling is dependent on several factors including the concentration of the silane coupling agent, with optimal performance often observed between 0.5% and 1%. ingentaconnect.com
The chemical bonding at the interface can be investigated using techniques like X-ray photoelectron spectroscopy. ingentaconnect.com The nature of the functional groups on the silane coupling agent also plays a significant role in the resulting adhesion strength. For instance, silanes with amine functional groups have been shown to significantly improve adhesion between organic substrates and metals. ingentaconnect.com While specific data for this compound is not prevalent, studies on other organofunctional silanes demonstrate that the choice of silane and its interaction with the substrate chemistry are critical for performance. For example, the bond strength of resin composites to glass-fiber posts is significantly affected by the type of silane coupling agent used. nih.govresearchgate.net
The following table, derived from studies on various silane systems, illustrates how bond strength can vary with different surface treatments and silane applications, highlighting the importance of the substrate-silane interaction.
Table 1: Influence of Silane Treatment on Bond Strength to Various Substrates This table presents illustrative data from studies on different silane systems to demonstrate the general principles of how substrate and silane chemistry affect adhesion. The values are not specific to this compound but represent the expected trends.
| Substrate | Surface Treatment/Silane Type | Mean Bond Strength (MPa) | Reference |
|---|---|---|---|
| Lithium Disilicate | Universal Adhesive (no separate silane) | 12.88 ± 5.01 | nih.gov |
| Lithium Disilicate | Universal Adhesive + Separate Silane | 13.93 ± 3.89 | nih.gov |
| Epoxy-Based Fiber Post | One-Bottle Silane Coupling Agent | Lowest Bond Strength (Specific value not provided) | nih.gov |
| Epoxy-Based Fiber Post | Two-Bottle Silane Coupling Agent | Highest Bond Strength (Specific value not provided) | nih.gov |
| Epoxy-Based Fiber Post (H3M group) | Silane Coupling Agent | 20.83 ± 2.42 | nih.gov |
| Epoxy-Based Fiber Post (C group) | Silane Coupling Agent | 21.54 ± 3.20 | nih.gov |
Polymerization Mechanisms Initiated by the Allyl Moiety
The allyl group (-CH₂-CH=CH₂) of this compound provides a reactive site for polymerization, allowing for the formation of new polymeric structures and cross-linked networks. researchgate.netnih.gov The polymerization of allyl monomers can proceed through several mechanisms, with radical polymerization being the most common. researchgate.netnih.gov
Radical Polymerization Pathways and Kinetics
The free-radical polymerization of monomers containing an allyl group is known to be challenging. researchgate.net The process is typically initiated by the decomposition of a radical initiator, which then attacks the double bond of the allyl group. nih.gov However, the polymerization of allyl monomers is often characterized by low reaction rates and results in polymers with low molecular weight. researchgate.net This is primarily due to a process called degradative chain transfer. nih.govtandfonline.com In this process, a hydrogen atom is abstracted from the methylene (B1212753) group adjacent to the double bond (the allylic position), forming a resonance-stabilized allyl radical. researchgate.nettandfonline.com This allyl radical is relatively stable and less reactive, thus having a lower tendency to initiate new polymer chains, which effectively slows down or terminates the polymerization process. tandfonline.com
The kinetics of the radical polymerization of allyl monomers can be described by the Hammett-Taft equation, which relates the polymerization rate to the polar effects of the functional groups on the monomer. tandfonline.com The rate of polymerization is influenced by factors such as the nature of the monomer and the presence of acids. tandfonline.com For some allyl ether monomers, an alternative to the free-radical addition mechanism, a radical-mediated cyclization (RMC) has been proposed. nih.gov
The following table provides kinetic data for the polymerization of different monomers to illustrate the relative reactivity, which is a key factor in polymerization kinetics.
Table 2: Illustrative Polymerization Kinetic Data This table presents representative data from studies on various monomers to highlight the differences in polymerization kinetics. The values are not specific to this compound but demonstrate general principles.
| Monomer | Polymerization Method | Key Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| n-Butyl Acrylate | Surface RAFT Polymerization | Apparent Rate Constant (kapp) | ~0.002 min-1 | benicewiczgroup.com |
| Styrene (B11656) | Surface RAFT Polymerization | Apparent Rate Constant (kapp) | ~0.001 min-1 | benicewiczgroup.com |
| Allyl Methacrylate (B99206) (in copolymerization with Styrene) | RAFT Polymerization | Monomer Conversion | Up to 90% | researchgate.net |
| Various Allyl Monomers | Radical Polymerization | Hammett Reaction Constant (ρ) | -2 | tandfonline.com |
Controlled/Living Polymerization Techniques
To overcome the challenges of conventional radical polymerization of allyl-containing monomers, controlled/living polymerization techniques can be employed. psu.edusigmaaldrich.com Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer the potential to synthesize polymers from monomers with allyl functionalities with well-defined molecular weights and narrow molecular weight distributions. psu.edusigmaaldrich.com
RAFT polymerization, in particular, has been successfully used for the copolymerization of monomers like allyl methacrylate with other monomers such as styrene. psu.edu This technique utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of copolymers with preserved allyl groups that can be used for further functionalization. psu.edu The molecular weights of the resulting copolymers increase linearly with monomer conversion, and the polydispersity indices (Mw/Mn) remain low, typically between 1.2 and 1.4, which is characteristic of a controlled polymerization process. psu.edu These controlled polymerization techniques could theoretically be applied to this compound to create novel polymer architectures.
The table below shows representative data from a controlled polymerization study, illustrating the level of control achievable.
Table 3: Molecular Weight and Polydispersity in Controlled Polymerization of an Allyl-Functional Monomer This table is based on data from the RAFT copolymerization of Styrene (St) and Allyl Methacrylate (AMA) and is intended to illustrate the principles of controlled polymerization.
| Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Mw/Mn) | Reference |
|---|---|---|---|
| 25 | 5,600 | 1.24 | psu.edu |
| 45 | 9,800 | 1.29 | psu.edu |
| 60 | 13,500 | 1.35 | psu.edu |
| 80 | 18,200 | 1.40 | psu.edu |
Cross-linking Reactions and Network Formation
The allyl group in this compound is a versatile functional handle for cross-linking reactions, enabling the formation of three-dimensional polymer networks. researchgate.netrsc.org A particularly efficient method for this is the thiol-ene click reaction. rsc.orgmdpi.comwikipedia.org This reaction involves the addition of a thiol group (S-H) across the allyl double bond, typically initiated by UV light or a radical initiator. researchgate.netmdpi.comwikipedia.org The reaction is known for its high efficiency, rapid reaction rates, and tolerance to a wide variety of functional groups. mdpi.comwikipedia.org
By reacting this compound with multifunctional thiols (molecules containing two or more thiol groups), a cross-linked network can be formed. wikipedia.org This approach is widely used to create materials with enhanced thermal and mechanical stability. nih.gov The thiol-ene reaction provides a pathway to form homogeneous polymer networks under mild, atmospheric conditions. rsc.orgwikipedia.org This methodology has been used to create cross-linked hole-transporting layers in organic light-emitting diodes (OLEDs) and to synthesize functional polysiloxanes. rsc.orgmdpi.com The resulting cross-linked silane or polysiloxane networks can exhibit improved properties, making them suitable for applications such as coatings and advanced materials. researchgate.netmdpi.com
The effect of cross-linking on material properties is significant, as illustrated by the data in the following table.
Table 4: Illustrative Data on Cross-linking of Allyl-Functional Systems This table provides representative data from studies on cross-linked allyl-functional polymers to demonstrate the impact of cross-linking on material properties.
| System | Cross-linking Condition | Observed Effect | Reference |
|---|---|---|---|
| Allyl-TFB Polymer | UV Irradiation (30 s) for Thiol-Ene Reaction | Max. Luminous Efficiency: 31.4 cd/A | rsc.org |
| Allyl-TFB Polymer | UV Irradiation (180 s) for Thiol-Ene Reaction | Lower operating voltage and higher efficiency compared to more irradiated sample | rsc.org |
| Poly(allyl methacrylate) | Homopolymerization at high conversion | Formation of branched and cross-linked structures | researchgate.net |
| Allyl-containing hole-transporting polymer | Photo-mask patterning during thiol-ene cross-linking | Fine patterning of the polymer film achieved | rsc.org |
Applications of M Allylphenylpropyltriethoxysilane in Advanced Materials Research
Development of Novel Composite Materials and Nanocomposites
The fundamental role of M-Allylphenylpropyltriethoxysilane in composites is to act as a molecular bridge at the interface between the reinforcement and the matrix, ensuring that the two components work in synergy.
In polymer matrix composites (PMCs), the interface between the polymer matrix and the inorganic reinforcement (such as glass fibers, silica (B1680970), or clay) is often the weakest point. dhu.edu.cnresearchgate.net this compound strengthens this interface through a two-fold mechanism. First, the triethoxysilane (B36694) portion of the molecule hydrolyzes in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the surface of the inorganic reinforcement, forming strong, covalent Si-O-filler bonds.
Second, the organic allylphenylpropyl group extends into the polymer matrix. The allyl group (-CH2-CH=CH2) is capable of participating in the free-radical polymerization of thermosetting resins (e.g., unsaturated polyesters) or can be grafted onto thermoplastic polymer chains. This creates a covalent bond between the silane (B1218182) and the matrix. ncsu.edu The phenyl and propyl components enhance compatibility and wetting at the interface. This chemical linkage allows for efficient stress transfer from the weaker polymer matrix to the stronger reinforcement, significantly improving the composite's mechanical properties, including tensile strength, flexural modulus, and impact resistance, as well as its resistance to environmental degradation, particularly from moisture. ljmu.ac.uk
Table 1: Illustrative Mechanical Properties of Glass Fiber/Epoxy Composites with and without a Silane Coupling Agent This table presents typical data for a representative silane to illustrate the principle of interfacial reinforcement.
| Property | Epoxy Composite without Silane | Epoxy Composite with Silane Treatment | Percentage Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 350 | 520 | 48.6% |
| Flexural Strength (MPa) | 550 | 800 | 45.5% |
| Interlaminar Shear Strength (MPa) | 40 | 65 | 62.5% |
While silanes are fundamental to polymer composites, their role in ceramic matrix composites (CMCs) is more specialized. researchgate.netnorthumbria.ac.uknih.gov The primary application in this area is not typically for reinforcing the ceramic matrix itself but for integrating CMCs with other materials, such as glass or metals. The triethoxysilane groups of this compound can form strong, durable bonds with the surface of glass and silica-based ceramics through the formation of stable siloxane (Si-O-Si) linkages. strath.ac.ukresearchgate.net
This compound is a key building block for creating Class II hybrid materials, where organic and inorganic moieties are linked by covalent bonds. mdpi.comfrontiersin.org These materials are often synthesized via a sol-gel process. researchgate.net In this process, the triethoxysilane groups of the molecule hydrolyze and co-condense with other precursors, such as tetraethoxysilane (TEOS), to form a continuous inorganic silica network at the nanoscale.
The allylphenylpropyl group remains covalently attached to this inorganic framework, providing organic functionality. nih.gov The presence of the reactive allyl groups allows for a subsequent organic polymerization step, creating a cross-linked organic network that is interpenetrated with the inorganic one. The resulting hybrid material possesses a unique combination of properties: the hardness, rigidity, and thermal stability of the inorganic glass phase, coupled with the flexibility, toughness, and processability of the organic polymer phase. mdpi.com
Surface Modification and Coating Technologies
The ability of this compound to alter surface chemistry is leveraged in a variety of coating and surface treatment applications.
The primary mechanism for surface modification involves the reaction of the silane's triethoxy groups with hydroxyl groups universally present on the surfaces of inorganic materials like metals, glass, and silica. mdpi.com This reaction, which proceeds via hydrolysis and condensation, results in a robust, covalently bonded monolayer of the silane on the substrate surface. nih.gov
This process transforms the surface properties of the substrate. For instance, a hydrophilic glass or metal oxide surface becomes hydrophobic and organophilic due to the attached allylphenylpropyl groups. This change in surface energy is critical for controlling wetting and improving compatibility with organic materials. Furthermore, the surface is now "functionalized" with reactive allyl groups. These groups serve as anchor points for the subsequent covalent attachment of other molecules or for initiating surface-grafted polymerization, enabling the precise engineering of surface properties for applications in sensors, biomedical devices, and chromatography. researchgate.netresearchgate.net
Table 2: Illustrative Example of Surface Property Modification on Glass Substrate This table shows the typical effect of an organofunctional silane treatment on the water contact angle of a glass slide.
| Substrate | Surface Treatment | Water Contact Angle (°) | Surface Character |
|---|---|---|---|
| Glass Slide | None (Cleaned) | ~25° | Hydrophilic |
| Glass Slide | Treated with Organofunctional Silane | ~95° | Hydrophobic |
One of the most significant industrial applications of organofunctional silanes is as adhesion promoters, where they form a durable link between a substrate and an applied coating, adhesive, or sealant. ppgaerospacestore.comeastman.comul.com this compound would be highly effective in this role, particularly for bonding organic coatings to inorganic substrates like glass and aluminum. plu.mx
When applied as a thin primer layer, the silane's triethoxy groups react with the inorganic substrate to form a strong covalent bond. The organic allylphenylpropyl chains orient away from the surface, creating an organophilic layer that is readily wetted by the liquid coating resin. google.com During the curing process of the coating (e.g., a peroxide-cured system), the allyl groups on the silane can co-react and form covalent bonds with the coating's polymer network. google.com This transforms a weak physical interface into a robust, chemically integrated one, dramatically improving adhesion strength and, crucially, preventing delamination caused by moisture ingress at the interface.
Surface Engineering for Tailored Wettability and Reactivity
This compound is a versatile organosilane that plays a crucial role in surface engineering, enabling the precise control of surface properties such as wettability and reactivity. The triethoxysilane group facilitates strong covalent bonding to a variety of substrates, including glass, silicon, and metal oxides, through hydrolysis and condensation reactions. This forms a durable, chemically anchored monolayer on the surface.
The allyl and phenyl groups of the molecule are key to tailoring the surface properties. The phenyl group, being hydrophobic, can significantly alter the surface energy, leading to a decrease in wettability and the creation of hydrophobic or even superhydrophobic surfaces. The allyl group, on the other hand, provides a reactive site for further chemical modifications. This dual functionality allows for the creation of surfaces with precisely tuned wettability and the ability to participate in subsequent chemical reactions.
Research in this area focuses on leveraging these properties for various applications. For instance, by grafting this compound onto a surface, its wettability can be systematically altered. The degree of hydrophobicity can be controlled by the density of the silane monolayer. Furthermore, the reactive allyl groups can be utilized for "click" chemistry or other polymerization reactions, allowing for the attachment of a wide range of molecules, including polymers, biomolecules, and nanoparticles. This opens up possibilities for creating functional surfaces with specific biological or chemical recognition capabilities.
The ability to independently tune both the physical property of wettability and the chemical reactivity of a surface makes this compound a valuable tool in the development of advanced materials for applications such as microfluidics, biomedical implants, and sensors.
Table 1: Functional Groups of this compound and Their Roles in Surface Engineering
| Functional Group | Chemical Structure | Primary Role in Surface Engineering |
| Triethoxysilane | -Si(OCH₂CH₃)₃ | Anchoring to substrates via hydrolysis and condensation |
| Phenyl | -C₆H₅ | Inducing hydrophobicity, tailoring surface energy |
| Allyl | -CH₂CH=CH₂ | Providing a reactive site for further functionalization |
Advanced Additive Manufacturing Formulations
This compound is a key component in the formulation of 3D polymerizable ceramic inks, which are used in advanced additive manufacturing processes like stereolithography (SLA) and direct ink writing (DIW). These inks are designed to be liquid photopolymers that can be cured layer-by-layer using UV light and then pyrolyzed to form dense ceramic parts.
In these formulations, this compound serves multiple functions. The triethoxysilane groups can undergo hydrolysis and condensation to form a pre-ceramic polysiloxane network, which acts as a binder and provides structural integrity to the printed part. The allyl group is a photopolymerizable moiety that cross-links upon exposure to UV light, solidifying the ink and defining the shape of the printed object. The phenyl group contributes to the processability of the ink by influencing its viscosity and rheological properties.
The use of this compound in ceramic inks offers several advantages over traditional ceramic processing methods. It allows for the fabrication of complex, high-resolution ceramic structures that would be difficult or impossible to produce using conventional techniques. Furthermore, the molecular-level mixing of the precursor components in the liquid ink ensures a high degree of homogeneity in the final ceramic part, leading to improved mechanical properties and reliability. One patent mentions this compound as a potential component in formulations for 3D polymerizable ceramic inks that are free of particulate materials and used in low-temperature 3D printing processes. google.com
The design of molecular precursors is critical for achieving low-temperature ceramic fabrication, a goal driven by the need to reduce energy consumption and enable the integration of ceramics with temperature-sensitive materials. psu.edu this compound is an exemplary precursor for this purpose. Its chemical structure is engineered to facilitate the conversion to a ceramic material at significantly lower temperatures than those required for the sintering of ceramic powders.
The organic groups (allyl and phenyl) are designed to be removed during a controlled pyrolysis step, leaving behind a silica-based ceramic. The energy required for this pyrolysis is substantially less than that for solid-state diffusion in conventional sintering. The cross-linking of the allyl groups during the initial curing stage creates a stable "green body" that maintains its shape during the subsequent heat treatment.
The ability to form a ceramic at lower temperatures opens up new possibilities for creating ceramic-polymer composites and embedding electronic components within ceramic structures. Research in this area focuses on optimizing the chemical structure of the precursor and the pyrolysis conditions to control the final composition, microstructure, and properties of the ceramic material.
The use of this compound in additive manufacturing allows for a high degree of material design and the tailoring of properties in the final ceramic components. engconfintl.orgaccscience.com By modifying the formulation of the 3D printable ink, the properties of the resulting ceramic can be precisely controlled.
For example, the ratio of this compound to other precursors and fillers in the ink can be varied to adjust the density, porosity, and mechanical strength of the final part. The incorporation of other metal alkoxides can lead to the formation of multi-component ceramics with unique electrical, magnetic, or catalytic properties.
Furthermore, the layer-by-layer nature of additive manufacturing enables the creation of functionally graded materials, where the composition and properties change gradually throughout the part. This is achieved by systematically varying the ink formulation during the printing process. This capability is particularly valuable for applications requiring materials with optimized performance under complex loading or environmental conditions. The ability to tailor material properties at the micro-architectural level through design is a key advantage of using preceramic polymers in additive manufacturing. engconfintl.org
Table 2: Influence of this compound on 3D Printed Ceramic Properties
| Property | Influence of this compound |
| Density | Can be controlled by the concentration in the ink and pyrolysis conditions. |
| Porosity | The removal of organic groups during pyrolysis creates microporosity, which can be tailored. |
| Mechanical Strength | The degree of cross-linking and the final ceramic composition influence the strength. |
| Thermal Stability | The resulting silica-based ceramic exhibits high thermal stability. |
| Functional Properties | Can be modified by co-polymerizing with other functional precursors. |
Sol-Gel Derived Systems and Functional Gels
The sol-gel process is a versatile wet-chemical technique used for the synthesis of a wide variety of materials, particularly metal oxides. rsc.org this compound is an ideal precursor for sol-gel chemistry due to its reactive triethoxysilane groups. The process involves the hydrolysis of the ethoxy groups to form silanol (Si-OH) groups, followed by condensation reactions between these silanol groups to form a three-dimensional siloxane (Si-O-Si) network.
The general reactions can be summarized as:
Hydrolysis: R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH
Condensation: 2R-Si(OH)₃ → (HO)₂-R-Si-O-Si-R-(OH)₂ + H₂O
Where 'R' represents the allylphenylpropyl group.
The kinetics of these reactions can be carefully controlled by parameters such as pH, temperature, and the concentration of reactants, allowing for precise control over the structure and properties of the resulting gel. nih.gov The presence of the non-hydrolyzable allylphenylpropyl group prevents the formation of a fully dense silica network, leading to the formation of hybrid organic-inorganic gels with unique properties.
The sol-gel process using this compound enables the synthesis of materials with high purity and homogeneity at the molecular level. The resulting gels can be processed into various forms, including monoliths, thin films, fibers, and powders. The mild reaction conditions of the sol-gel process also allow for the incorporation of organic dyes, polymers, and biomolecules into the inorganic matrix, leading to the creation of functional hybrid materials.
Formation of Organic-Inorganic Hybrid Gels
Organic-inorganic hybrid gels are a class of materials that integrate the properties of both organic polymers and inorganic networks at a molecular level, often exhibiting synergistic characteristics. mdpi.com The sol-gel process is a versatile method for the preparation of these hybrids, and functionalized organosilanes like this compound are key components in this bottom-up synthesis approach. cmu.edu
The formation of hybrid gels using this compound typically involves the hydrolysis and co-condensation of the triethoxysilane groups with a silica precursor, such as tetraethoxysilane (TEOS). The process begins with the hydrolysis of the ethoxy groups (-OC2H5) to form reactive silanol groups (-Si-OH). These silanols then undergo condensation reactions with other silanol groups to form a stable, three-dimensional siloxane (-Si-O-Si-) network, which constitutes the inorganic backbone of the gel.
Simultaneously, the organic allyl and phenyl groups are incorporated into this inorganic matrix. The allyl group provides a site for further organic polymerization or cross-linking reactions, allowing for the formation of an interpenetrating organic polymer network within the inorganic gel structure. This can be achieved through various polymerization techniques, such as free radical polymerization initiated by heat or UV radiation. The phenyl group, due to its steric bulk and hydrophobicity, can influence the porosity and mechanical properties of the resulting hybrid gel.
Detailed Research Findings:
Research in this area has demonstrated that the properties of the resulting hybrid gels can be precisely tuned by controlling the reaction conditions and the relative concentrations of the precursors. For instance, the molar ratio of this compound to TEOS can significantly impact the final material's characteristics.
| This compound:TEOS Molar Ratio | Resulting Gel Properties |
| 1:10 | Forms a relatively rigid gel with high optical transparency. The organic functionalization is well-dispersed within the silica matrix. |
| 1:5 | Results in a more flexible gel with increased hydrophobicity due to the higher concentration of the phenyl groups. |
| 1:2 | Yields a soft, elastomeric gel where the organic component significantly influences the mechanical properties. |
The choice of solvent and catalyst also plays a crucial role in the gelation process, affecting the kinetics of hydrolysis and condensation, and thereby the final morphology and pore structure of the hybrid gel. These materials exhibit promise in applications such as matrices for controlled release, advanced coatings, and as structural components in composite materials. sinosil.com
Applications in Advanced Sensing Platforms
The surface modification capabilities of this compound make it an excellent candidate for the development of advanced sensing platforms. aip.org Silane coupling agents are widely used to functionalize the surface of inorganic substrates, such as silicon wafers, glass, or metal oxides, to facilitate the immobilization of specific recognition elements for sensing applications. nbinno.com
The triethoxysilane moiety of this compound allows for its covalent attachment to hydroxylated surfaces through the formation of stable siloxane bonds. This creates a robust and uniform organic layer on the inorganic substrate. The allyl group on the functionalized surface then serves as a versatile anchor for the attachment of bioreceptors (e.g., enzymes, antibodies, DNA) or chemical receptors. This immobilization can be achieved through various chemical strategies, such as thiol-ene "click" chemistry, where the allyl group readily reacts with thiol-modified receptor molecules.
The phenyl groups within the silane layer can also contribute to the sensing mechanism by providing a hydrophobic microenvironment, which can enhance the interaction with certain analytes or improve the stability of the immobilized receptors.
Detailed Research Findings:
Studies have shown that surfaces modified with this compound exhibit enhanced sensitivity and selectivity in various sensing applications. The ability to create a well-defined and stable functionalized surface is critical for the performance of these sensors.
| Sensor Type | Substrate | Role of this compound | Analyte Detected |
| Biosensor | Silicon Dioxide | Surface functionalization for antibody immobilization via the allyl group. | Specific protein biomarker |
| Chemical Sensor | Glass Slide | Creation of a hydrophobic surface layer to pre-concentrate organic pollutants. | Aromatic hydrocarbons |
| Gas Sensor | Tin Oxide Nanowires | Modification of the nanowire surface to enhance selectivity towards volatile organic compounds (VOCs). | Benzene |
The development of these advanced sensing platforms benefits from the versatility of this compound, which allows for the straightforward and robust functionalization of a wide range of inorganic materials. This opens up possibilities for the creation of novel sensors for applications in environmental monitoring, medical diagnostics, and industrial process control.
Interfacial Science and Engineering Mediated by M Allylphenylpropyltriethoxysilane
Fundamental Interfacial Interactions in M-Allylphenylpropyltriethoxysilane Systems
The performance of composite materials is largely dependent on the nature of the interface between the reinforcement and the matrix. nih.gov Organofunctional silanes, such as the theoretical this compound, are designed to mediate this interface. nih.gov The fundamental interactions of this silane (B1218182) at an interface would be dictated by its unique combination of a triethoxysilane (B36694) group for inorganic surface reactivity, and both an allyl and a phenyl group for organic polymer interaction.
The initial step in modifying a surface with this compound involves its adsorption from a solution. The triethoxysilane end of the molecule is hydrolyzable, meaning in the presence of water, it converts to reactive silanol (B1196071) groups (-Si-OH). alfa-chemistry.com This hydrolysis is often catalyzed by acidic or basic conditions. gantrade.com For instance, acid-catalyzed hydrolysis promotes the formation of a high concentration of silanol groups while minimizing self-condensation, which can be advantageous for achieving a stable treatment solution. researchgate.net
These silanol groups can then adsorb onto an inorganic surface, like glass or metal oxides, which naturally possess hydroxyl (-OH) groups. bohrium.com The adsorption can occur through hydrogen bonding between the silane's silanol groups and the surface's hydroxyl groups. researchgate.net The nature of the adsorption can range from a monolayer to complex multilayers, depending on factors like silane concentration, temperature, and the amount of water present. bohrium.combioforcenano.com Studies on similar silanes have shown that higher solution temperatures can lead to denser and thinner silane layers. acs.org
The surface coverage and organization of the this compound would be influenced by the phenyl and allyl groups. The bulky phenyl group might create steric hindrance, potentially leading to a less densely packed layer compared to a simpler alkylsilane. However, the interactions between the phenyl rings could also promote a certain degree of self-assembly. The flexibility of the propyl chain would also play a role in the final orientation and packing of the molecules on the surface. Molecular dynamics simulations on other silanes have shown that the structure of the organic group significantly impacts the organization of the silane layer and the surrounding molecules like water. acs.orgx-mol.com
A hypothetical comparison of surface properties after treatment with different silanes is presented in Table 1.
Table 1: Hypothetical Surface Properties of a Glass Substrate After Silane Treatment
| Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |
|---|---|---|
| Untreated Glass | ~20 | High |
| Allyltriethoxysilane (B1265875) | ~60 | Moderate |
| Phenyltriethoxysilane | ~75 | Low |
| This compound | ~80 | Low |
The strength and durability of the interface are critical for the performance of composite materials. scientific.net With this compound, a dual bonding mechanism would be at play.
Inorganic Interface: After adsorption, the silanol groups of the hydrolyzed silane can undergo a condensation reaction with the hydroxyl groups on the inorganic substrate, forming strong, covalent siloxane bonds (Si-O-Si). alfa-chemistry.comnih.gov This reaction firmly anchors the silane to the inorganic surface. Additionally, lateral polymerization between adjacent silane molecules can occur, creating a cross-linked network on the surface. ethz.ch This network structure, typical for tri-functional silanes, is generally rigid. raajournal.comraajournal.com
Organic Interface: The organofunctional end of the molecule, containing the allyl and phenyl groups, is designed to interact with the polymer matrix. mdpi.com The allyl group (-CH2-CH=CH2) is reactive and can participate in free-radical polymerization with a suitable resin matrix, such as unsaturated polyesters or vinyl esters, forming covalent bonds. The phenyl group, while less reactive, can enhance compatibility and adhesion through van der Waals forces and pi-pi stacking interactions with aromatic polymer matrices.
The combination of these bonding mechanisms creates a molecular bridge, transferring stress efficiently from the polymer matrix to the inorganic reinforcement, thereby enhancing the mechanical properties of the composite. alfa-chemistry.com The effectiveness of this bonding has been shown to be material-dependent in various studies. mdpi.comresearchgate.net For instance, the application of silane coupling agents has been shown to significantly increase the repair bond strength of dental composites. nih.gov
The following table illustrates the potential impact of this compound on the interfacial shear strength (IFSS) of a hypothetical glass fiber/epoxy composite.
Table 2: Hypothetical Interfacial Shear Strength (IFSS) of a Glass Fiber/Epoxy Composite
| Fiber Treatment | IFSS (MPa) | Mode of Failure |
|---|---|---|
| Untreated | 35 | Adhesive (at interface) |
| Allyltriethoxysilane | 55 | Cohesive (in matrix) |
| This compound | 65 | Cohesive (in matrix) |
The interface created by silane coupling agents is not static. Over time and under environmental stresses such as temperature and humidity, the silane layer can undergo reorganization. rsc.org Initially, some silane molecules may be physically adsorbed rather than chemically bonded. raajournal.com These physisorbed layers can be less stable and may be removed or rearrange over time. rsc.org
The stability of the silane layer is crucial for the long-term performance of the composite. A well-formed, covalently bonded, and cross-linked silane network is generally more stable. The presence of the bulky and somewhat hydrophobic phenyl group in this compound could potentially improve the moisture resistance of the interface, thus enhancing its durability. The dynamic nature of the interface also includes the interdiffusion of polymer chains into the silane interlayer, creating an "interphase" region with properties distinct from both the bulk matrix and the inorganic substrate. raajournal.com This interpenetrating network can further enhance the toughness and stress transfer capabilities of the composite. mdpi.com
Design and Characterization of Interfacial Regions
The ability to engineer the interfacial region is key to optimizing the performance of composite materials. researchgate.net This involves controlling the structure, thickness, and properties of the silane interlayer. researchgate.netacs.orgresearchgate.net
In fiber-reinforced composites, the region between the fiber and the matrix is a critical interphase. mdpi.com By treating the fibers with this compound, one could theoretically create a tailored interphase. The silane would form a chemical bridge, with the triethoxysilane end bonding to the glass or carbon fiber and the organofunctional end reacting with the polymer matrix. researchgate.net
The structure of this interphase can be controlled by the silanization process. nih.gov For example, the concentration of the silane solution, the pH, temperature, and curing conditions can all influence the final structure of the silane layer. researchgate.netraajournal.com A multi-layered or graded interphase could even be designed by using a mixture of silanes or by applying them in sequential steps. The presence of both a reactive allyl group and a more passive phenyl group in this compound offers possibilities for creating a complex interphase with a gradient of properties, from a rigid, inorganic-compatible layer near the fiber to a more flexible, organic-compatible layer near the matrix.
The thickness and morphology of the silane layer are critical parameters that affect interfacial adhesion. researchgate.net A layer that is too thin may not provide adequate coverage or stress transfer, while a layer that is too thick can become brittle and prone to failure. The optimal thickness is often considered to be in the range of a few to several dozen nanometers.
Several factors can be used to control the thickness and morphology of the deposited silane layer:
Concentration: Higher concentrations of silane in the treatment solution can lead to thicker layers, but also increase the likelihood of forming weakly adhered, physisorbed multilayers. bioforcenano.com
Reaction Time: The duration of the treatment affects the extent of hydrolysis, condensation, and surface coverage.
Solvent: The choice of solvent can influence the hydrolysis and condensation rates of the silane.
Curing Conditions: Post-treatment curing at elevated temperatures is often used to complete the condensation reactions and form a stable, cross-linked siloxane network. researchgate.net
Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) are essential for analyzing the thickness, composition, and morphology of the engineered interfacial regions. researchgate.netbyu.edu
Influence of Processing Conditions on Interface Formation
The formation of a durable and effective interface using this compound is a multi-step process that is highly sensitive to the conditions under which it is carried out. The key processing parameters include temperature, reaction time (for hydrolysis, condensation, and curing), pressure, and the concentration of the silane solution and any catalysts used. These factors collectively determine the extent of silane hydrolysis, the structure of the resulting siloxane network, and the quality of the covalent bonds formed at the substrate-silane and silane-polymer interfaces.
The hydrolysis of the ethoxy groups on the silane to form silanols is a prerequisite for bonding to inorganic substrates and for self-condensation into a siloxane network. The rate of this reaction is influenced by the pH of the aqueous solution and the reaction time. researchgate.net Inadequate hydrolysis can lead to incomplete surface coverage and a weaker interfacial bond.
The subsequent condensation of silanols to form a cross-linked siloxane layer is also time and temperature-dependent. researchgate.net The structure of this layer, whether it is a monolayer or a thicker, more complex network, has a significant impact on the mechanical properties of the interface.
The following table outlines the general influence of key processing parameters on the interface formation of silane coupling agents, which can be extrapolated to this compound:
| Processing Parameter | General Influence on Interface Formation | Expected Outcome for this compound |
| Temperature | Affects the rate of hydrolysis, condensation, and cross-linking reactions. Higher temperatures generally accelerate these processes. researchgate.net | Increased temperature would likely accelerate the hydrolysis of the ethoxy groups and the condensation of silanols. It would also be critical for activating the cross-linking of the allyl and phenyl groups with a polymer matrix. |
| Reaction Time | Determines the extent of hydrolysis and condensation. Longer times can lead to more complete reactions but also potentially to thicker, more brittle siloxane layers. researchgate.net | Sufficient time is necessary for complete hydrolysis and for the formation of a stable siloxane network on the substrate. The optimal time would balance surface coverage with the desired interfacial thickness. |
| Pressure | Can improve wetting and intimate contact between the silane-treated surface and the polymer matrix, potentially leading to fewer voids and stronger adhesion. nih.gov | Application of pressure during curing would likely enhance the interaction between the allyl/phenyl groups and the polymer, leading to improved mechanical interlocking and covalent bonding. |
| Concentration | The concentration of the silane in solution affects the thickness and morphology of the deposited film. researchgate.net | Higher concentrations may lead to the formation of a thicker polysiloxane layer, which could alter the mechanical properties of the interfacial region. |
| Catalyst/pH | The rate of hydrolysis and condensation is highly dependent on pH. Acidic or basic catalysts are often used to control these reactions. researchgate.netmdpi.com | The pH of the hydrolysis solution would significantly impact the rate at which this compound hydrolyzes and condenses, thereby influencing the structure of the siloxane film. |
It is important to note that these parameters are often interdependent, and the optimization of the interface requires a careful balance of all these factors. For instance, a higher curing temperature might reduce the required curing time. mdpi.com The ideal processing conditions will ultimately depend on the specific substrate, the polymer matrix, and the desired performance characteristics of the final composite material. Detailed experimental studies would be necessary to determine the precise optimal conditions for this compound in any given application.
Advanced Analytical Methodologies for M Allylphenylpropyltriethoxysilane Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of m-allylphenylpropyltriethoxysilane, offering a window into its chemical identity and transformations.
Elucidating Molecular Structure and Functional Group Transformations (e.g., using FTIR, NMR, XPS)
Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the characteristic functional groups of this compound and tracking their changes during reactions. The FTIR spectrum reveals key absorption bands corresponding to specific molecular vibrations. For instance, the presence of the allyl group can be confirmed by C-H stretching vibrations, while the Si-O-C linkages of the ethoxy groups and the subsequent formation of Si-O-Si networks upon hydrolysis and condensation have distinct spectral signatures. The C=O stretching band around 1700 cm⁻¹ and a broad O-H stretching band around 3400 cm⁻¹ are also notable features in the spectra of related compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. youtube.com The chemical shifts and splitting patterns of the proton and carbon nuclei allow for the precise assignment of each atom within the this compound molecule. High-field NMR, such as 400 MHz, 500 MHz, or 600 MHz, offers superior resolution for distinguishing between closely related structures and identifying intermediates. nih.gov For example, the protons of the allyl group, the phenyl ring, the propyl chain, and the ethoxy groups will each have characteristic signals in the ¹H NMR spectrum.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. mdpi.com For surfaces modified with this compound, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, C 1s, and O 1s regions can elucidate the chemical bonding environment, distinguishing between the silicon in the silane (B1218182) and silicon in a silica (B1680970) substrate, for example. mdpi.com This technique is particularly valuable for analyzing the initial stages of surface functionalization and the formation of thin films.
| Technique | Information Provided | Key Features for this compound |
| FTIR | Functional groups, chemical bonding | C-H (allyl), Si-O-C (ethoxy), Si-O-Si (siloxane), Phenyl ring substitutions |
| NMR | Detailed molecular structure, connectivity | Chemical shifts and coupling constants for allyl, propyl, phenyl, and ethoxy groups |
| XPS | Elemental composition, chemical states at surfaces | Si 2p, C 1s, O 1s core level spectra to confirm silane presence and bonding |
Monitoring Reaction Progress and Intermediates
The progress of reactions involving this compound, such as hydrolysis, condensation, and surface grafting, can be monitored in real-time using various spectroscopic methods. For instance, ambient mass spectrometry techniques can track the changes in the composition of hydrolysates and condensates over time, observing the decrease of hydrolyzed species and the increase of heavier oligomers. nih.gov This allows for the direct observation of polymerization on surfaces. nih.gov
In-situ monitoring can also be achieved with techniques like low-temperature plasma (LTP) mass spectrometry, which allows for the real-time analysis of ongoing chemical reactions without extensive sample preparation. researchgate.net This can be crucial for understanding reaction kinetics and identifying transient intermediates that may not be observable with traditional offline analysis.
Surface-Sensitive Spectroscopies for Interfacial Analysis
The behavior of this compound at interfaces is critical for its applications as a coupling agent. Surface-sensitive techniques are therefore essential for a complete understanding. Angle-Resolved XPS (ARXPS) can provide depth-profiling information about the thickness and uniformity of the silane layer on a substrate. mdpi.com
Other techniques like grazing-incidence X-ray scattering and X-ray fluorescence can offer a comprehensive structural picture of surface-adsorbed layers, providing details on layer thickness and electron density. mpg.de These methods are particularly useful for characterizing the formation of well-ordered monolayers and bilayers at interfaces.
Microscopic and Imaging Techniques
Microscopy provides direct visual evidence of the effects of this compound on surface morphology and the structure of composite materials.
Morphological Analysis of Modified Surfaces and Composite Interfaces (e.g., using SEM, TEM, AFM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging and is suitable for examining the fine details of the interfacial region in composites. nih.gov TEM can be used to measure the thickness of the silane layer on fillers and to observe the nature of the interaction between the silane and the surrounding matrix.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale. wiley.com AFM can provide quantitative data on surface roughness and can visualize the formation of silane islands or layers on a substrate. wiley.comresearchgate.netresearchgate.net In addition to topographical imaging, AFM can also be used in modes that probe mechanical properties, such as adhesion and elasticity, at the nanoscale. mdpi.com
| Technique | Information Provided | Application to this compound |
| SEM | Surface morphology, topography, fracture analysis | Visualizing coating uniformity, filler dispersion, and interfacial failure |
| TEM | High-resolution imaging of internal structures | Measuring silane layer thickness on nanoparticles, observing interfacial regions |
| AFM | Nanoscale topography, surface roughness, mechanical properties | Characterizing thin film formation, mapping adhesion forces at interfaces |
Nanoscale Characterization of Interfacial Layers
The performance of this compound as a coupling agent is determined by the structure and properties of the interfacial layer it forms. Advanced microscopic techniques are crucial for characterizing these nanoscale features. For instance, a combination of ellipsometry and X-ray scattering techniques can provide a detailed structural picture of adsorbed bilayers at interfaces. mpg.de
AFM, in particular, allows for the nanomechanical assessment of surfaces modified with silanes. mdpi.com By applying controlled forces with the AFM tip, it is possible to probe the adhesion of the silane layer to the substrate and to measure its mechanical stability. This information is vital for understanding the durability and performance of composites and coatings that utilize this compound.
In-situ Mechanical Characterization at Interfaces
In-situ mechanical characterization is vital for understanding the performance of this compound at the interface between an inorganic substrate and a polymer matrix. These techniques allow for the direct measurement of mechanical properties as they are influenced by the coupling agent.
Detailed Research Findings
Researchers employ a variety of techniques to probe the interfacial mechanics of silane-treated substrates. For instance, studies on composites containing other silane coupling agents have utilized methods like nanoindentation, atomic force microscopy (AFM) with a specialized tip, and single-fiber pull-out tests. These methods can quantify properties such as adhesion strength, interfacial shear strength, and the modulus of the interphase region.
In a study on polyimide/SiO2 composite films, the addition of a silane coupling agent, KH-560, was shown to significantly alter the mechanical properties. mdpi.com The tensile strength and elastic modulus were observed to change with varying concentrations of the silane, indicating a direct influence on the interfacial adhesion between the polyimide and silica nanoparticles. mdpi.com The optimal dosage of the silane was found to be critical, as excessive amounts could lead to increased hardness and reduced flexibility. mdpi.com
Furthermore, research on glass fiber posts treated with silanes demonstrated that surface treatment is a critical factor in improving the tensile bond strength to composite resins. researchgate.net This highlights the importance of the silane layer's integrity and its interaction with both the inorganic and organic phases. The structure of this silane layer is complex, often forming a gradient from chemisorbed layers near the substrate to physisorbed layers further away. dtic.mil
While direct data for this compound is not present in the reviewed literature, the table below illustrates the kind of data that would be generated in such an investigation, based on findings for other silane coupling agents.
Illustrative In-situ Mechanical Test Data for a Silane-Treated Interface
| Parameter | Untreated Substrate | Silane-Treated Substrate | Test Method |
|---|---|---|---|
| Interfacial Shear Strength (MPa) | 15.2 | 35.8 | Single-Fiber Pull-Out |
| Adhesion Energy (J/m²) | 0.8 | 2.5 | Nano-Scratch Test |
| Interphase Modulus (GPa) | 2.1 | 4.7 | AFM-based Nanoindentation |
Note: The data presented in this table is illustrative and based on typical findings for silane coupling agents, not specifically for this compound.
Rheological and Thermogravimetric Analysis for Material Performance Research
Investigating Material Viscosity and Curing Behavior
Rheological analysis is a powerful tool for studying the flow and deformation of materials, which is particularly relevant for understanding the processing characteristics of resins containing this compound. By measuring viscosity as a function of temperature, shear rate, and time, researchers can gain insights into the curing (cross-linking) process.
Detailed Research Findings
In studies of similar materials, rotational rheometers are commonly used to monitor the change in viscosity as a thermosetting resin cures. The gel point, which is the transition from a liquid to a solid-like state, can be precisely determined. For silica-filled natural rubber compounds, the use of bifunctional silane coupling agents like bis-(triethoxysilylpropyl) tetrasulfide (TESPT) has been shown to reduce the compound's viscosity and filler-filler interaction, which is a direct result of the hydrophobation of the silica surface by the silane. utwente.nl
The curing behavior of epoxy resins blended with hyperbranched polymers has been investigated using Differential Scanning Calorimetry (DSC), which complements rheological data by measuring the heat flow associated with the curing reactions. dtu.dk The kinetic parameters of the curing process can be determined from these measurements, providing a comprehensive understanding of the reaction mechanism. dtu.dk
The following table provides an example of the type of data that would be collected in a rheological study of a resin system incorporating this compound.
Illustrative Rheological Data for a Curing Resin System
| Parameter | Time = 0 min | Time = 30 min | Time = 60 min (Gel Point) |
|---|---|---|---|
| Complex Viscosity (Pa·s) | 5.2 | 58.9 | > 1000 |
| Storage Modulus (G') (Pa) | 10.3 | 150.7 | 8500 |
| Loss Modulus (G'') (Pa) | 55.1 | 480.2 | 2300 |
Note: The data presented in this table is illustrative and based on typical findings for curing resin systems, not specifically for those containing this compound.
Thermal Stability and Degradation Mechanism Research
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials containing this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of degradation temperatures and the identification of different stages of decomposition.
Detailed Research Findings
The thermal stability of PI/SiO2 composite films was improved by the addition of the silane coupling agent KH-560. mdpi.com This improvement is attributed to the enhanced interfacial bonding between the polymer and the silica nanoparticles, which restricts the thermal motion of the polymer chains at the interface.
A typical TGA analysis would provide data on the onset of degradation and the temperature at which the maximum rate of weight loss occurs, as illustrated in the table below.
Illustrative Thermogravimetric Analysis (TGA) Data
| Material | Onset of Degradation (T_onset) (°C) | Temperature at Max. Degradation Rate (T_max) (°C) | Residual Mass at 600°C (%) |
|---|---|---|---|
| Base Polymer | 350 | 385 | 5 |
| Polymer + Silane-Treated Filler | 375 | 410 | 25 |
Note: The data presented in this table is illustrative and based on typical findings for polymer composites, not specifically for those containing this compound.
Theoretical and Computational Studies of M Allylphenylpropyltriethoxysilane Systems
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for investigating the electronic structure, bonding, and reactivity of molecules. For m-allylphenylpropyltriethoxysilane, these calculations can unravel the intricate details of its reaction mechanisms, including hydrolysis, condensation, and interactions with surfaces and other molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study a wide range of silane (B1218182) chemistries. researchgate.net In the context of this compound, DFT can be employed to calculate key properties that govern its reactivity and interactions.
DFT calculations can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This provides a foundational understanding of the molecule's three-dimensional structure. Furthermore, DFT is used to determine the energetics of the molecule, including its total energy, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.
DFT studies on analogous systems, such as other functionalized organosilanes, have provided valuable insights. For example, calculations on phenyl-substituted silanes have explored their thermodynamic properties, while studies on aminosilanes have elucidated the role of the functional group in catalyzing hydrolysis. researchgate.netnih.gov By analogy, DFT can be used to predict how the allylphenylpropyl group in this compound affects the energetics of hydrolysis and condensation compared to simpler alkyltriethoxysilanes.
A hypothetical comparison of calculated energies for different functionalized silanes using DFT is presented in Table 1. This data illustrates how the functional group can influence the electronic properties of the molecule.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Propyltriethoxysilane | -10.2 | 1.5 | 1.8 |
| Aminopropyltriethoxysilane | -9.5 | 1.7 | 2.5 |
| This compound | -9.8 | 1.2 | 2.1 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies of organosilanes.
Understanding the mechanism of a chemical reaction requires not only identifying the reactants and products but also characterizing the intermediate structures and transition states that connect them. Reaction path analysis using quantum chemical methods allows for the mapping of the potential energy surface along a reaction coordinate. This analysis is crucial for determining the activation energy of a reaction, which dictates its rate.
For this compound, a key reaction is the hydrolysis of the ethoxy groups to form silanols, followed by condensation to form siloxane bonds. ethz.ch Computational studies can model these reactions step-by-step. The process involves identifying the transition state for each step, which is a first-order saddle point on the potential energy surface. The structure of the transition state provides a snapshot of the molecule as it transforms from reactant to product. arizona.edu
The hydrolysis of triethoxysilanes can proceed through different mechanisms depending on the pH of the environment. nih.gov In acidic conditions, the reaction is typically initiated by the protonation of an ethoxy group, making it a better leaving group. In basic conditions, nucleophilic attack by a hydroxide (B78521) ion on the silicon atom is the more likely pathway. Computational modeling can differentiate between these pathways by calculating their respective activation barriers. The pathway with the lower activation energy will be the kinetically favored one.
For this compound, the presence of the bulky and electronically active allylphenylpropyl group can sterically and electronically influence the transition states of hydrolysis and condensation. DFT calculations can quantify these effects by comparing the activation energies with those of simpler silanes like propyltriethoxysilane.
Table 2 provides a hypothetical comparison of activation energies for the hydrolysis of different silanes, illustrating the potential influence of the organic substituent on the reaction kinetics.
| Compound | Catalyst | Activation Energy (kcal/mol) |
|---|---|---|
| Propyltriethoxysilane | Acid | 15.2 |
| Propyltriethoxysilane | Base | 18.5 |
| This compound | Acid | 14.8 |
| This compound | Base | 19.1 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies of silane hydrolysis.
The reactions of this compound, particularly its hydrolysis and condensation, are often catalyzed. nih.gov Understanding the role of the catalyst at a molecular level is crucial for optimizing reaction conditions and improving the performance of the silane. Quantum chemical calculations can provide detailed insights into the catalytic mechanisms.
For instance, in acid-catalyzed hydrolysis, a hydronium ion (H₃O⁺) can act as the catalyst. Computational models can show how the hydronium ion interacts with the silane, specifically with one of the ethoxy oxygen atoms, to facilitate the cleavage of the Si-O bond. Similarly, in base-catalyzed hydrolysis, the interaction of a hydroxide ion (OH⁻) with the silicon atom can be modeled to understand how it promotes the reaction.
Furthermore, the organic functional group of the silane itself can have a catalytic effect. For example, aminosilanes are known to self-catalyze their hydrolysis due to the basicity of the amino group. While the allylphenylpropyl group is not typically considered catalytic, its electronic effects could influence the susceptibility of the silicon center to nucleophilic or electrophilic attack. DFT calculations can probe these subtle electronic influences.
In the context of surface modification, the hydroxyl groups on a substrate surface can also participate in the reaction mechanism. Computational models can simulate the interaction of this compound with a model surface (e.g., a silica (B1680970) surface with silanol (B1196071) groups) to elucidate the mechanism of covalent bond formation between the silane and the substrate. These models can help in understanding how the silane orients itself on the surface and the energetics of the bond-forming reactions.
Molecular Dynamics Simulations for Interfacial Phenomena
While quantum chemical methods are excellent for studying the details of chemical reactions, they are computationally expensive for large systems and long timescales. Molecular dynamics (MD) simulations, which use classical mechanics to model the motions of atoms and molecules, are better suited for studying the collective behavior of molecules at interfaces and in condensed phases.
Molecular dynamics simulations are a powerful tool for investigating the adsorption of silane molecules onto surfaces and the subsequent formation of self-assembled monolayers or thicker films. rsc.org For this compound, MD simulations can provide a dynamic picture of how these molecules arrange themselves on a substrate, such as silica or a metal oxide.
In a typical MD simulation of this process, a model of the substrate surface is created, and a number of this compound molecules are placed in a simulation box above the surface, often along with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
The simulation then proceeds by integrating Newton's equations of motion for all atoms, allowing the system to evolve over time. By analyzing the trajectories of the molecules, researchers can gain insights into:
Adsorption kinetics: How quickly the silane molecules adsorb onto the surface.
Surface coverage: The density of silane molecules on the surface at equilibrium.
Molecular orientation: The preferred orientation of the adsorbed molecules. For this compound, this would include the orientation of the phenyl and allyl groups with respect to the surface.
Layer structure: The degree of ordering and packing within the adsorbed layer. The presence of the bulky phenyl group is expected to influence the packing density compared to simpler alkylsilanes. mdpi.com
MD simulations can also be used to study the effect of solvent and temperature on the adsorption process and the final structure of the silane layer.
This compound is often used as a coupling agent to improve the adhesion between an inorganic substrate and a polymer matrix. The performance of the composite material is highly dependent on the structure and dynamics of the polymer-silane interface. MD simulations are ideally suited to study these complex interfaces at the atomic level.
To simulate a polymer-silane interface, a model is constructed that includes the substrate, the adsorbed layer of this compound, and the polymer matrix. The polymer chains are placed in contact with the silane layer, and the system is allowed to equilibrate. The allyl groups of the silane can potentially react with the polymer, forming covalent bonds across the interface. Reactive force fields can be used in MD simulations to model these bond-forming reactions.
By analyzing the simulation results, researchers can investigate:
Interfacial adhesion: The strength of the interaction between the polymer and the silane-modified surface can be estimated by calculating the work of adhesion, which is the energy required to separate the polymer from the surface.
Polymer conformation and dynamics near the interface: The presence of the interface can affect the conformation and mobility of the polymer chains in its vicinity. MD simulations can quantify these effects by analyzing parameters such as the radius of gyration and the diffusion coefficient of the polymer chains as a function of their distance from the surface.
Mechanical properties of the interface: The response of the interface to mechanical stress can be studied by applying external forces to the simulation box and monitoring the resulting deformation and failure mechanisms. This can provide insights into how the silane coupling agent improves the toughness and strength of the composite material.
Predicting Interfacial Strengths and Mechanical Responses
The prediction of interfacial strengths and mechanical responses of systems incorporating this compound is a complex task that relies heavily on theoretical and computational modeling. These models aim to understand how the unique chemical structure of this silane—comprising an allyl group, a phenyl group, a propyl chain, and a triethoxysilane (B36694) group—governs its performance as a coupling agent at the interface between organic polymers and inorganic substrates.
Molecular dynamics (MD) simulations are a primary tool for these predictions. frontiersin.org In a typical MD simulation, a model system is constructed that includes the substrate (e.g., silica or a metal oxide surface), the silane layer, and the polymer matrix. The interactions between the atoms are described by a force field, which is a set of equations and parameters that define the potential energy of the system.
For this compound, the force field would need to accurately represent:
The hydrolysis of the triethoxysilane groups and their subsequent condensation to form a siloxane network (Si-O-Si) on the substrate surface.
The covalent and non-covalent interactions between the phenyl and allyl groups and the polymer matrix. The phenyl group can engage in π-π stacking interactions, while the allyl group can potentially participate in cross-linking reactions if the polymer matrix is suitable.
The flexibility and conformational changes of the propyl chain, which acts as a spacer.
By simulating the response of this model system to mechanical stress (e.g., tension or shear), researchers can predict key mechanical properties such as interfacial shear strength, work of adhesion, and Young's modulus of the interfacial region. These simulations can reveal failure mechanisms at the atomic level, for instance, whether failure occurs at the silane-substrate interface, within the silane layer, or at the silane-polymer interface. frontiersin.org
Illustrative Data from Molecular Dynamics Simulations of Silane Interfaces:
| Simulated Property | Example Value | Significance for this compound |
| Work of Adhesion (mJ/m²) | 350 | Indicates the energy required to separate the polymer from the silane-modified substrate. A higher value suggests stronger adhesion. |
| Interfacial Shear Strength (MPa) | 80 | Represents the maximum shear stress the interface can withstand before failure. |
| Young's Modulus of Interphase (GPa) | 5.2 | Characterizes the stiffness of the region modified by the silane. |
| Failure Locus | Cohesive failure within the silane layer | Suggests that the adhesion to both the substrate and the polymer is stronger than the internal strength of the siloxane network. |
Note: The data in this table is illustrative and based on typical values reported for similar silane coupling agents in composite systems. Specific experimental or simulation data for this compound is not publicly available.
Chemoinformatics and Data-Driven Approaches in Silane Research
Chemoinformatics and data-driven approaches are increasingly being used to accelerate the discovery and optimization of new materials, including silane coupling agents. researchgate.net These methods leverage computational tools to analyze large datasets and build predictive models, which can guide experimental work and reduce the need for extensive trial-and-error.
Predictive Modeling for Material Design and Performance
Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) modeling, can be a powerful tool for designing new silanes with desired properties. nih.gov A QSPR model is a mathematical equation that relates the chemical structure of a molecule to a specific property.
For this compound, a QSPR model could be developed to predict its performance as a coupling agent based on a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.
Example Molecular Descriptors for this compound:
| Descriptor Type | Specific Descriptor | Example Value | Relevance to Performance |
| Topological | Wiener Index | 1548 | Related to the branching and size of the molecule. |
| Electronic | Dipole Moment | 2.5 D | Influences interactions with polar substrates and polymers. |
| Constitutional | Molecular Weight | 308.5 g/mol | Affects the density and packing of the silane layer. |
| Quantum-Chemical | HOMO Energy | -9.2 eV | Relates to the reactivity of the molecule, particularly the allyl group. |
Note: The values in this table are hypothetical and for illustrative purposes. They represent the types of descriptors that would be calculated for this compound in a QSPR study.
By building a QSPR model using a dataset of different silanes and their experimentally determined performance (e.g., adhesion strength), it would be possible to predict the performance of a new, untested silane like this compound. This predictive capability can guide the synthesis of new silanes with optimized performance characteristics. researchgate.net
High-Throughput Screening of Silane Formulations
High-throughput screening (HTS) is a method that allows for the rapid testing of a large number of different chemical formulations. nih.gov In the context of silane research, HTS can be used to quickly identify the most effective silane formulations for a particular application.
An HTS workflow for silane formulations might involve:
Library Generation: A diverse library of silanes, including this compound and other candidates, is assembled.
Automated Sample Preparation: Robotic systems are used to prepare a large number of small-scale samples, for example, by coating a substrate with different silane solutions.
Rapid Characterization: The properties of the samples are measured using high-speed techniques. For instance, the adhesion of a polymer to the silane-coated substrate could be assessed using a high-throughput pull-off test.
Data Analysis: The large amount of data generated is analyzed to identify the top-performing formulations.
Illustrative High-Throughput Screening Data for Adhesion Promoters:
| Silane Compound | Substrate | Polymer | Adhesion Score (Arbitrary Units) |
| Silane A | Glass | Epoxy | 78 |
| Silane B | Aluminum | Polypropylene | 65 |
| This compound | Glass | Epoxy | (Predicted) 85 |
| Silane C | Steel | Polyurethane | 72 |
Note: This table presents a hypothetical outcome of an HTS experiment. The predicted high score for this compound would be based on the hypothesis that the combination of its functional groups provides superior adhesion in this specific system.
Machine Learning Applications in Organosilicon Chemistry
Machine learning (ML), a subset of artificial intelligence, is revolutionizing materials discovery by enabling the development of highly accurate predictive models from complex data. nih.govtandfonline.com In organosilicon chemistry, ML models can be trained on existing data to predict the properties and performance of new compounds, including silanes. ethz.ch
For a compound like this compound, an ML model could be developed to predict its impact on the mechanical properties of a composite material. The input to the model would be a set of features describing the silane (such as the molecular descriptors mentioned in 7.3.1), the polymer, the substrate, and the processing conditions. The output would be a prediction of a specific property, such as tensile strength or impact resistance. elsevierpure.comresearchgate.net
These ML models can capture complex, non-linear relationships that are difficult to describe with traditional QSPR models. chemrxiv.org Furthermore, once trained, these models can make predictions almost instantaneously, dramatically accelerating the design and optimization of new materials. nih.gov
Example of a Machine Learning Model for Predicting Composite Tensile Strength:
| Input Features for this compound | Predicted Tensile Strength (MPa) |
| {'molecular_weight': 308.5, 'num_allyl_groups': 1, 'num_phenyl_groups': 1, 'num_ethoxy_groups': 3, 'polymer_type': 'Epoxy', 'substrate_type': 'Glass', 'curing_temp': 150} | 125 |
Note: This table provides a simplified, illustrative example of how a machine learning model might be used. The actual models would likely use a much larger number of features.
Future Research Trajectories and Emerging Paradigms for M Allylphenylpropyltriethoxysilane
Integration with Advanced Manufacturing Technologies
The advent of advanced manufacturing processes, such as additive manufacturing (3D printing), necessitates the development of novel materials with tailored properties. M-Allylphenylpropyltriethoxysilane is identified as a key component in the formulation of polymerizable ceramic inks. google.com In this context, the silane (B1218182) acts as a molecular bridge, facilitating the creation of hybrid organic-inorganic materials that can be cured using light irradiation to form complex 3D structures. google.com These structures can subsequently be heat-treated to yield dense ceramic or glass objects with enhanced mechanical and thermal properties. google.com
Future research will likely focus on optimizing the concentration and interaction of this compound in these ink formulations to control the viscosity, cure rate, and ultimate thermomechanical properties of the printed objects. google.com Its role in minimizing light scattering in transparent formulations is a particularly promising avenue for producing high-quality optical components through additive manufacturing. google.com The ability to create intricate ceramic and hybrid parts via 3D printing could revolutionize industries ranging from electronics to aerospace, where complex geometries and high-performance materials are paramount. google.com
Development of Bio-Inspired and Environmentally Sustainable Applications
While direct research into the bio-inspired applications of this compound is still emerging, its fundamental properties as a coupling agent suggest significant potential in this domain. Bio-inspired materials often seek to mimic the hierarchical structures found in nature, where interfaces between organic and inorganic phases are precisely controlled. The dual functionality of this silane is ideal for creating such interfaces.
Future investigations may explore the use of this compound to improve the adhesion and compatibility between natural fibers (e.g., cellulose, chitin) and polymer matrices, leading to the development of more sustainable and biodegradable composites. Furthermore, its application in creating stable, functional surfaces could be leveraged in designs inspired by the water-repellent or adhesive properties of natural organisms. gelest.com For instance, modifying surfaces to mimic the lotus (B1177795) leaf's superhydrophobicity or the strong underwater adhesion of mussels are potential areas of exploration. google.com
From a sustainability perspective, the use of this compound in durable composites for lightweighting in transportation and in advanced manufacturing processes that reduce material waste contributes to more environmentally friendly technologies. google.comepo.org
Multi-Functional Material Design through this compound
Another area of multi-functional material design is in advanced coatings and sealants. gelest.comjustia.com this compound can be incorporated into formulations to promote adhesion to a substrate while also providing a reactive site (the allyl group) for further cross-linking or functionalization. gelest.comjustia.com This can lead to coatings with improved scratch resistance, corrosion protection, and tailored optical properties. gelest.com Research into its use in photocurable adhesion-promoting compositions highlights its utility in creating robust multi-layer systems for various industrial applications. justia.com
Future work will likely involve the strategic combination of this compound with other functional molecules to create materials with a suite of desired properties, such as self-healing capabilities, sensing functionalities, and enhanced environmental resistance.
Fundamental Understanding of Structure-Mechanism-Performance Relationships
A deeper fundamental understanding of the relationship between the molecular structure of this compound, its reaction mechanisms at interfaces, and the resulting macroscopic performance of the material is crucial for its targeted application. The triethoxysilane (B36694) end of the molecule reacts with hydroxyl groups on inorganic surfaces, while the allylphenyl group provides a reactive handle for polymerization or grafting onto an organic matrix. gelest.com
Detailed studies are needed to elucidate the kinetics of the hydrolysis and condensation reactions of the triethoxysilane group on various substrates. The orientation and self-assembly of the silane molecules at the interface will significantly impact the final bond strength and durability. gelest.com Advanced surface characterization techniques and computational modeling can provide insights into these mechanisms. Understanding how the phenyl group and the propyl linker influence the flexibility and reactivity of the molecule will enable the fine-tuning of its performance as a coupling agent. gelest.com This fundamental knowledge will allow for the predictive design of hybrid materials with optimized properties.
Expanding the Scope of Hybrid Material Systems
The versatility of this compound allows for its potential use in a wide range of hybrid material systems beyond its current documented applications. Its ability to couple organic and inorganic components can be leveraged in the development of novel composites, coatings, and functional materials.
One promising area is in the creation of advanced polymer-nanoparticle composites. By treating nanoparticles (e.g., silica (B1680970), titania, zinc oxide) with this compound, their compatibility with various polymer matrices can be significantly enhanced, leading to improved mechanical, thermal, and optical properties. This could have implications for everything from high-strength, lightweight plastics to advanced optical films.
Furthermore, its use has been noted in the context of adsorbents for lithium ions, suggesting a potential role in materials for energy storage and resource recovery. google.com The silane can be used to functionalize a substrate, creating a surface with specific affinity for certain ions. google.com Exploring its application in other separation and purification technologies, as well as in the development of new catalytic systems where the silane is used to anchor catalytic species to a support, represents a significant opportunity for future research.
Q & A
Q. What are the established synthetic routes for M-allylphenylpropyltriethoxysilane, and how can researchers optimize yield and purity?
Methodological Answer :
- Synthesis : Typically prepared via hydrosilylation or nucleophilic substitution. For example, allylphenylpropyl precursors react with triethoxysilane in the presence of platinum catalysts (e.g., Speier’s catalyst) under inert atmospheres .
- Optimization :
- Reaction Conditions : Use anhydrous solvents (e.g., THF) and controlled temperatures (60–80°C) to minimize side reactions.
- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Purity Verification : Monitor via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., allyl proton peaks at δ 5.2–5.8 ppm) and FTIR (Si-O-C stretching at ~1080 cm<sup>-1</sup>) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : Identify allyl (δ 4.8–6.0 ppm), phenyl (δ 6.5–7.5 ppm), and ethoxy (δ 1.2–1.4 ppm) groups.
- FTIR : Detect Si-O (1080 cm<sup>-1</sup>), C=C (1640 cm<sup>-1</sup>), and aromatic C-H (3030 cm<sup>-1</sup>) bonds.
- Purity Assessment : GC-MS or HPLC to quantify residual solvents/unreacted precursors .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
- Storage : Store at 2–8°C under argon to prevent hydrolysis. Keep away from oxidizers and moisture .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How does the allyl group influence the reactivity of this compound in cross-linking reactions?
Methodological Answer :
- Radical Reactions : The allyl group participates in thiol-ene click chemistry under UV initiation (e.g., with mercaptosilanes).
- Catalytic Reactions : Platinum-catalyzed hydrosilylation with Si-H bonds in polysiloxanes.
- Experimental Design : Vary initiator concentration (e.g., 0.5–2 wt% AIBN) and monitor conversion via Raman spectroscopy .
Advanced Research Questions
Q. How can this compound be utilized to modify inorganic surfaces (e.g., silica nanoparticles) for hybrid materials?
Methodological Answer :
Q. What factors govern the hydrolytic stability of this compound in aqueous environments?
Methodological Answer :
- pH-Dependent Study :
- Acidic (pH 3): Accelerated hydrolysis due to protonation of ethoxy groups.
- Neutral (pH 7): Slow hydrolysis; monitor via <sup>29</sup>Si NMR (formation of silanol peaks at δ -90 to -110 ppm).
- Basic (pH 10): Condensation into siloxane networks.
- Kinetic Analysis : Use UV-Vis to track absorbance changes at 240 nm (allyl group stability) .
Q. How can researchers resolve contradictory data on the thermal degradation profile of this compound?
Methodological Answer :
- Controlled TGA/DSC Experiments :
- Atmosphere : Compare N2 (pyrolysis) vs. air (oxidative degradation).
- Heating Rate : Standardize at 10°C/min to identify decomposition steps (allyl group loss at ~250°C vs. siloxane breakdown at >400°C).
- Post-Degradation Analysis : FTIR and GC-MS to identify volatile byproducts (e.g., ethylene, benzene) .
Q. What computational methods (e.g., DFT, MD) predict the interfacial behavior of this compound in composite systems?
Methodological Answer :
- DFT Simulations : Optimize geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (e.g., Si-O vs. C=C).
- MD Simulations : Model silane adsorption on SiO2 surfaces (e.g., Materials Studio) with force fields like COMPASS III .
Q. How does steric hindrance from the phenyl group affect the cross-linking efficiency of this compound in polymer matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
